molecular formula C21H26O B12530717 [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene CAS No. 673474-47-0

[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene

Cat. No.: B12530717
CAS No.: 673474-47-0
M. Wt: 294.4 g/mol
InChI Key: SMBDTYIJQGSKOE-UHFFFAOYSA-N
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Description

[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene: is an organic compound that features a benzene ring substituted with a benzyloxy group and a dimethylhexenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable halogenating agent to form benzyl halide, which is then reacted with a phenol derivative to form the benzyloxy group.

    Attachment of the Dimethylhexenyl Chain: The dimethylhexenyl chain can be introduced through a series of reactions involving alkenylation and subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the double bond in the dimethylhexenyl chain, converting it to a saturated alkyl chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are commonly used.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Saturated alkyl chain derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis to create more complex molecules.
  • Serves as a precursor for the synthesis of various functionalized aromatic compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene: can be compared with other benzene derivatives such as toluene, xylene, and benzyl alcohol.

    Toluene: A simple methyl-substituted benzene, used as a solvent and in chemical synthesis.

    Xylene: Dimethyl-substituted benzene, used in the production of polymers and as a solvent.

    Benzyl Alcohol: Contains a benzyloxy group, used in perfumery and as a solvent.

Uniqueness:

  • The presence of both a benzyloxy group and a dimethylhexenyl chain in this compound provides unique chemical properties, making it versatile for various applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

673474-47-0

Molecular Formula

C21H26O

Molecular Weight

294.4 g/mol

IUPAC Name

(2,2-dimethyl-4-phenylhex-3-enoxy)methylbenzene

InChI

InChI=1S/C21H26O/c1-4-19(20-13-9-6-10-14-20)15-21(2,3)17-22-16-18-11-7-5-8-12-18/h5-15H,4,16-17H2,1-3H3

InChI Key

SMBDTYIJQGSKOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(C)(C)COCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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